3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials include 4,8-dimethyl-7-ethoxy-2H-chromen-2-one and benzyl bromide. The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile, and an acid catalyst like sulfuric acid or trifluoroacetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can facilitate the reaction under milder conditions and reduce the need for harsh acids. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its effects on enzyme inhibition, receptor binding, and cellular pathways, making it a candidate for drug development.
Material Science: The compound’s unique structure allows it to be used in the development of organic semiconductors, fluorescent dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase or topoisomerase, leading to anti-inflammatory or anticancer effects. The compound can also bind to receptors such as estrogen or androgen receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Similar in structure but with an ethyl group instead of a benzyl group.
3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one: Similar in structure but with an additional oxo-phenylethoxy group.
Uniqueness
3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, while the benzyl group contributes to its potential interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-benzyl-7-ethoxy-4,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-22-18-11-10-16-13(2)17(12-15-8-6-5-7-9-15)20(21)23-19(16)14(18)3/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNMNPFHICKDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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